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Diethyl 2-bromobenzylphosphonate

Cat. No.: B1337983
CAS No.: 63909-55-7
M. Wt: 307.12 g/mol
InChI Key: HOSRNZRYSLDCGZ-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus compounds, characterized by a carbon-phosphorus bond, are of paramount importance in organic synthesis. Their utility spans a wide range of applications, from key reagents in fundamental carbon-carbon bond-forming reactions to their roles as ligands in transition metal catalysis and as foundational units in materials science and medicinal chemistry.

One of the most notable applications of organophosphorus reagents is in olefination reactions, such as the Wittig reaction and its variants. wikipedia.org Phosphonates, a subclass of organophosphorus compounds, are central to the Horner-Wadsworth-Emmons (HWE) reaction, which offers a reliable method for the synthesis of alkenes, often with high stereoselectivity. wikipedia.orgnumberanalytics.com The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium (B103445) ylides of the Wittig reaction, allowing them to react effectively with a broader range of aldehydes and ketones under milder conditions. wikipedia.org Furthermore, the water-soluble nature of the phosphate (B84403) byproduct simplifies product purification. wikipedia.org

Beyond olefination, organophosphorus compounds serve as crucial ligands in homogeneous catalysis and are integral to the synthesis of bioactive molecules and pharmaceuticals. nih.gov

Overview of Benzylphosphonates in Advanced Organic Transformations

Benzylphosphonates, such as Diethyl 2-bromobenzylphosphonate, are a specific class of organophosphorus compounds that serve as valuable intermediates in organic synthesis. Their primary route of synthesis is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the case of benzylphosphonates, a substituted benzyl (B1604629) halide reacts with a triethyl phosphite to form the corresponding diethyl benzylphosphonate. wikipedia.orgorganic-chemistry.org This reaction is a robust and widely used method for creating the essential P-C bond. wikipedia.org

The principal application of benzylphosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize stilbenes (1,2-diphenylethylenes) and their derivatives. google.com In this transformation, the benzylphosphonate is deprotonated with a base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on an aldehyde, leading to the formation of an alkene with the elimination of a diethyl phosphate byproduct. wikipedia.org This reaction is highly valued for its ability to produce (E)-alkenes with high selectivity. wikipedia.org

Research Trajectories and Academic Focus on this compound

While extensive academic literature focusing exclusively on this compound is limited, its research trajectory is intrinsically linked to the synthesis of ortho-substituted stilbenes and other complex molecules. The compound is primarily recognized as a reagent for the HWE reaction. Its precursor, 2-bromobenzyl bromide, is a known reactant for creating related structures, indicating the accessibility of the necessary starting materials for its synthesis via the Michaelis-Arbuzov reaction. prepchem.com

The reactivity of halogenated purine (B94841) nucleosides shows that a bromine atom at the 2-position is reactive under palladium-catalyzed conditions, suggesting that the 2-bromo moiety on the benzylphosphonate could be a site for further functionalization. ub.edu Research on related compounds, such as diethyl (2-bromo-2-benzoylaminomethyl) phosphonate, highlights the use of brominated phosphonates as stable intermediates for further synthetic transformations. gjesr.com The primary academic focus for a compound like this compound would be its application as a building block in multi-step syntheses, where the ortho-bromo substituent can be used to introduce steric hindrance or serve as a handle for subsequent cross-coupling reactions.

Detailed Findings

Table 1: Synthesis of this compound

Interactive Data Table
ReactionReactant 1Reactant 2ProductKey Features
Michaelis-Arbuzov Reaction2-bromobenzyl bromideTriethyl phosphiteThis compoundForms the C-P bond; typically requires heating. wikipedia.org

Once synthesized, its main utility lies in the Horner-Wadsworth-Emmons olefination.

Table 2: Application in Horner-Wadsworth-Emmons Reaction

Interactive Data Table
ReagentReactant 2BaseProduct TypeKey Features
This compoundAldehyde (e.g., Benzaldehyde)Strong Base (e.g., NaH, NaOEt)2-Bromo-stilbene derivativeCreates a C=C bond; generally favors (E)-alkene formation. wikipedia.org

Table 3: Properties of this compound

Interactive Data Table
PropertyValueSource
CAS Number63909-55-7Commercial Vendor Data oakwoodchemical.com
Molecular FormulaC11H16BrO3PCommercial Vendor Data oakwoodchemical.com
Molecular Weight307.13 g/mol Commercial Vendor Data oakwoodchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrO3P B1337983 Diethyl 2-bromobenzylphosphonate CAS No. 63909-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSRNZRYSLDCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507432
Record name Diethyl [(2-bromophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63909-55-7
Record name Diethyl [(2-bromophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 2 Bromobenzylphosphonate

Classical and Modified Arbuzov Reaction Approaches

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a direct and widely used method for the formation of a carbon-phosphorus bond. jk-sci.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org

The most common application of the Arbuzov reaction for preparing diethyl 2-bromobenzylphosphonate involves the reaction of a 2-bromobenzyl halide, such as 2-bromobenzyl bromide, with triethyl phosphite. prepchem.com The reaction is typically carried out by heating the reactants, often at temperatures ranging from 100 to 160 °C. wikipedia.orgresearchgate.net

In a typical procedure, 2-bromobenzyl bromide is reacted with triethyl phosphite. The mixture is heated, leading to the formation of this compound and bromoethane (B45996) as a byproduct. google.comunive.it The progress of the reaction can be monitored by observing the distillation of the low-boiling bromoethane. researchgate.net

Table 1: Synthesis of Diethyl Benzylphosphonate Derivatives via Arbuzov Reaction
Reactant 1Reactant 2ConditionsProductYieldReference
2-Bromobenzyl bromideTriethyl phosphiteHeating to >100 °C, then 160 °C for 4hThis compound98.5% google.com
4-Bromobenzyl alcoholTriethyl phosphite120 °C, 24h, tetra-(n-butyl)ammonium iodide catalystDiethyl 4-bromobenzylphosphonate90% chemicalbook.com
Benzyl (B1604629) bromideDiethyl (phenylethynyl)phosphonite100 °C, 2-3hPhosphinatesNot specified researchgate.net

The mechanism of the Arbuzov reaction commences with a nucleophilic SN2 attack by the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the 2-bromobenzyl halide. jk-sci.comorganic-chemistry.org This initial step forms a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide ion, which was displaced in the first step, attacks one of the ethyl groups on the phosphonium salt in another SN2 reaction. This results in the formation of the final product, this compound, and an ethyl halide. jk-sci.com

Several factors can influence the rate and outcome of the Arbuzov reaction. The reactivity of the alkyl halide is a crucial factor, with the order of reactivity being R-I > R-Br > R-Cl. nih.gov Primary alkyl halides, like 2-bromobenzyl bromide, are highly reactive in this transformation. jk-sci.com

Optimization of the reaction conditions is often necessary to maximize the yield and selectivity. For instance, in the synthesis of ω-bromoalkylphosphonates, slow, dropwise addition of triethyl phosphite to the pre-heated dibromoalkane was found to significantly improve the yield of the desired monosubstituted product. researchgate.net This technique helps to minimize side reactions such as di-substitution and the formation of diethyl ethylphosphonate, which can occur when the bromoethane byproduct reacts with the starting triethyl phosphite. unive.it The removal of the volatile ethyl halide byproduct by distillation during the reaction can also drive the equilibrium towards the product and serve as a method to monitor the reaction's progress. researchgate.net

Bromination Strategies for α-Position Functionalization of Benzylphosphonates

An alternative synthetic route to this compound involves the introduction of a bromine atom at the α-position of a pre-formed diethyl benzylphosphonate. This can be achieved through direct bromination or via intermediate steps.

Direct bromination of the benzylic position of diethyl benzylphosphonate can be challenging due to the potential for reaction at the aromatic ring. However, under specific conditions, such as radical bromination, this transformation can be achieved. N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination, often in the presence of a radical initiator. nih.gov Microwave-assisted bromination using NBS in an environmentally friendly solvent like diethyl carbonate has been reported as a rapid and high-yielding alternative to traditional methods using carbon tetrachloride. rsc.org

A more controlled method for introducing a bromine atom at the α-position involves the use of an α-hydroxybenzylphosphonate intermediate. This multi-step approach offers greater selectivity.

α-Hydroxybenzylphosphonates can be converted to their corresponding α-bromobenzylphosphonates using a combination of triphenylphosphine (B44618) and a halogenating agent. This transformation proceeds via an Appel-type reaction mechanism. The hydroxyl group is first activated by the phosphine (B1218219), forming a good leaving group, which is then displaced by the halide. While specific examples for the direct conversion of diethyl α-hydroxybenzylphosphonate to diethyl α-bromobenzylphosphonate using this method are not extensively detailed in the provided context, this represents a viable and established synthetic strategy in organic chemistry.

Indirect Bromination via α-Hydroxybenzylphosphonate Intermediates

Other Reagent Systems for Hydroxyl-Bromine Exchange

The synthesis of this compound often commences with the preparation of 2-bromobenzyl bromide from its corresponding alcohol. The conversion of the hydroxyl group of 2-bromobenzyl alcohol to a bromide is a critical step. While reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are common, they have drawbacks, including the potential for rearrangements and harsh reaction conditions. mdpi.comrsc.org Consequently, alternative and milder reagent systems have been developed.

One common alternative involves treating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid. This combination generates hydrogen bromide in situ, which then reacts with the alcohol. The bromoalkane is typically distilled from the reaction mixture as it forms. Another approach is the use of red phosphorus and bromine, which are heated under reflux with the alcohol. In this method, the phosphorus and bromine first react to form phosphorus(III) bromide, which then converts the alcohol to the desired alkyl bromide.

For milder conversions, reagents based on triphenylphosphine have proven effective. For instance, the combination of triphenylphosphine and a source of bromine, such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), can transform alcohols into alkyl bromides under neutral conditions. These methods are particularly useful for sensitive substrates as they often proceed with a clean inversion of configuration and avoid the strongly acidic conditions of other methods. rsc.org Another system utilizes a triphenylphosphine-DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) complex in the presence of tetrabutylammonium (B224687) bromide to afford α-bromophosphonates from the corresponding hydroxyphosphonates.

Michaelis-Becker Reaction and Related Phosphonylation Routes to this compound

Once 2-bromobenzyl bromide is obtained, the phosphonate (B1237965) moiety is introduced. The Michaelis-Becker reaction is a classical method for forming carbon-phosphorus bonds. This reaction involves the deprotonation of a dialkyl phosphite, such as diethyl phosphite, with a strong base (e.g., sodium ethoxide) to generate a phosphonate anion. This anion then acts as a nucleophile, displacing the bromide from 2-bromobenzyl bromide to form this compound.

A closely related and often more efficient method is the Michaelis-Arbuzov reaction. This reaction is typically a one-pot synthesis where a trialkyl phosphite, such as triethyl phosphite, reacts with an alkyl halide, in this case, 2-bromobenzyl bromide. The mechanism involves the nucleophilic attack of the phosphite on the benzyl bromide, forming a phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, typically through an SN2 attack by the bromide ion, to yield the final this compound and a volatile alkyl halide (ethyl bromide). The Michaelis-Arbuzov reaction is widely used for preparing phosphonates, phosphinates, and phosphine oxides.

More advanced methods for phosphonylation include palladium-catalyzed cross-coupling reactions. These protocols can couple H-phosphonates directly with benzyl halides, offering an alternative to the more traditional methods.

Advanced Synthetic Protocols for Structurally Related Phosphonates

Chemo- and Regioselective Routes to Diethyl α-Halophosphonates

While this compound features a bromine atom on the aromatic ring, the synthesis of its isomers with halogenation at the α-carbon of the phosphonate group requires specific chemo- and regioselective strategies. The α-carbon, situated between the phenyl ring and the phosphorus atom, can be deprotonated to form a phosphorus-stabilized carbanion.

The selective bromination at this position can be achieved by treating the parent phosphonate, such as benzyl diethylphosphonate, with a strong base followed by an electrophilic bromine source. For example, a procedure involves the deprotonation with lithium hexamethyldisilazide (LiHMDS) at low temperatures (−78 °C). The resulting carbanion is then quenched with an electrophilic bromine source like 1,2-dibromotetrachloroethane (B50365) to introduce the bromine atom at the α-position. In some variations of this method, the α-position is first protected with a temporary group, such as a trimethylsilyl (B98337) (TMS) group, to facilitate selective deprotonation and subsequent halogenation.

Development of Greener Synthetic Pathways for this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for phosphonates. These methods aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.

One promising approach is the use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent, often in combination with a potassium carbonate base and a catalytic amount of potassium iodide. This system has been shown to be effective for the synthesis of benzyl phosphonates from benzyl halides and dialkyl phosphites at room temperature, avoiding the need for volatile organic solvents and harsh reagents. The use of PEG can also be combined with microwave or ultrasound irradiation to accelerate reaction times and improve yields.

Solvent-free synthesis is another key green chemistry strategy. The Michaelis-Arbuzov reaction, for instance, can often be performed neat, especially when the reactants are liquids, which simplifies the workup procedure and eliminates solvent waste. Additionally, the development of catalyst-free methods or the use of heterogeneous catalysts that can be easily recovered and reused contributes to the greening of phosphonate synthesis. These approaches are applicable to the synthesis of this compound, offering more sustainable alternatives to traditional methods.

Reactivity and Reaction Mechanisms of Diethyl 2 Bromobenzylphosphonate

Formation and Reactivity of Phosphorus-Stabilized Carbanions Derived from Diethyl 2-bromobenzylphosphonate

The key to the reactivity of this compound lies in the generation of a phosphorus-stabilized carbanion, also known as a phosphonate (B1237965) ylide. This is achieved through deprotonation of the acidic methylene (B1212753) proton adjacent to the phosphorus atom and the benzene (B151609) ring.

The formation of the phosphonate carbanion from this compound requires the use of a base. The choice of base is crucial and can influence the reactivity and stereochemical outcome of subsequent reactions. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi). organic-chemistry.org

The acidity of the α-proton in phosphonates is significantly lower than that of the corresponding protons in ketones or esters. Therefore, strong bases are generally required for complete deprotonation. The pKa of the α-proton in a typical benzylphosphonate is estimated to be in the range of 20-25 in dimethyl sulfoxide (B87167) (DMSO). The presence of the electron-withdrawing bromine atom on the phenyl ring of this compound would be expected to slightly increase the acidity of the benzylic proton, facilitating its removal.

The general mechanism for the deprotonation is as follows:

(EtO)₂P(O)CH₂(C₆H₄Br) + Base → (EtO)₂P(O)CH⁻(C₆H₄Br) + Base-H⁺

The resulting carbanion is stabilized by the adjacent phosphonate group through a combination of inductive effects and delocalization of the negative charge onto the phosphoryl oxygen atoms. This stabilization makes the carbanion less basic and more nucleophilic than a simple alkyl carbanion. wikipedia.org

Table 1: Common Bases for the Deprotonation of this compound

BaseSolventTypical Reaction ConditionsNotes
Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)0 °C to room temperatureA strong, non-nucleophilic base that provides irreversible deprotonation.
Potassium tert-Butoxide (t-BuOK)THF, t-Butanol-78 °C to room temperatureA strong, sterically hindered base.
n-Butyllithium (n-BuLi)THF, Hexanes-78 °CA very strong base, often used at low temperatures to avoid side reactions.

The stability and reactivity of the carbanion derived from this compound are influenced by several stereoelectronic factors. The geometry of the carbanion is believed to be trigonal pyramidal, with the lone pair of electrons residing in an sp³-hybridized orbital.

The primary stabilizing interaction is the delocalization of the negative charge into the P=O bond. This is often represented by resonance structures:

(EtO)₂P(O)CH⁻(C₆H₄Br) ↔ (EtO)₂P(O⁻)=CH(C₆H₄Br)

The extent of this delocalization is dependent on the alignment of the C-P bond with the p-orbital containing the lone pair. The most effective overlap occurs when the C-H bond being broken is anti-periplanar to the P=O bond.

Furthermore, the presence of the 2-bromo substituent on the phenyl ring can influence the carbanion's reactivity. The bromine atom is an electron-withdrawing group, which can further stabilize the carbanion through an inductive effect. However, its steric bulk may also play a role in directing the approach of electrophiles.

Horner-Wadsworth-Emmons (HWE) Olefination with this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org In this reaction, the phosphonate carbanion generated from this compound reacts with an aldehyde or ketone to form an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup. alfa-chemistry.com

The mechanism of the HWE reaction has been extensively studied and is generally accepted to proceed through the following steps: wikipedia.orgnrochemistry.com

Deprotonation: As discussed previously, a strong base is used to deprotonate the phosphonate, forming the nucleophilic carbanion.

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate known as a betaine (B1666868). This step is typically the rate-determining step. wikipedia.org

Oxaphosphetane Formation: The betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

Elimination: The oxaphosphetane decomposes in a syn-elimination fashion to yield the alkene and a dialkyl phosphate salt.

The stereochemical outcome of the HWE reaction is largely determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.

The key to the (E)-selectivity of the HWE reaction lies in the thermodynamics of the oxaphosphetane intermediates. The initial nucleophilic addition of the phosphonate carbanion to the aldehyde can lead to two diastereomeric betaine intermediates. These intermediates are in equilibrium, and the thermodynamically more stable betaine, which leads to the (E)-alkene, is favored.

The subsequent cyclization to the oxaphosphetane and its decomposition are generally considered to be irreversible. The transition state leading to the (E)-alkene is lower in energy due to reduced steric interactions between the substituents on the developing double bond. The decomposition of the oxaphosphetane is a concerted process where the P-O and C-C bonds are broken simultaneously.

Base Strength and Steric Hindrance: The use of strong, non-nucleophilic bases like NaH or KHMDS generally promotes high (E)-selectivity by ensuring rapid and complete formation of the phosphonate carbanion. wikipedia.org Sterically hindered bases can also favor the formation of the thermodynamically more stable (E)-product.

Metal Cations: The metal cation associated with the base (e.g., Li⁺, Na⁺, K⁺) can coordinate to the carbonyl oxygen of the aldehyde and the phosphoryl oxygen of the phosphonate, influencing the transition state geometry of the nucleophilic addition and the subsequent cyclization. Lithium cations, for example, are known to promote (E)-selectivity in some cases. wikipedia.org Some HWE modifications, like the Masamune-Roush conditions, utilize salts like LiCl or MgBr₂ to enhance (E)-selectivity, even with less reactive substrates. researchgate.net The cation can also affect the solubility and aggregation of the phosphonate carbanion, thereby influencing its reactivity.

Table 2: Influence of Reaction Parameters on HWE Stereoselectivity

ParameterEffect on StereoselectivityRationale
Base Stronger, non-coordinating bases (e.g., KHMDS) can favor (Z)-alkenes under specific conditions (Still-Gennari modification). wikipedia.orgPromotes kinetic control where the faster-forming (Z)-intermediate is trapped.
Metal Cation Li⁺ > Na⁺ > K⁺ for (E)-selectivity. wikipedia.orgSmaller, more coordinating cations can better organize the transition state to favor the (E)-product.
Solvent Aprotic solvents like THF are commonly used.Solvates the intermediates and reagents without interfering with the reaction.
Temperature Higher temperatures generally favor the thermodynamically more stable (E)-alkene. wikipedia.orgAllows for equilibration of the betaine intermediates.

In the context of this compound, the electronic and steric properties of the 2-bromobenzyl group will also play a role in the stereochemical outcome of the HWE reaction. The bulky bromine atom may introduce additional steric hindrance, potentially influencing the preferred transition state and the final (E)/(Z) ratio of the resulting stilbene (B7821643) derivatives.

Stereochemical Control in HWE Reactions Utilizing this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis, and when employing phosphonates like this compound, the stereochemical outcome, specifically the ratio of E to Z isomers, is of paramount importance. nih.govnrochemistry.com The ability to control this selectivity allows for the precise construction of complex molecular architectures, a critical aspect in the synthesis of natural products and pharmaceuticals. conicet.gov.arnumberanalytics.com

Factors Governing E/Z-Stereoselectivity

The stereoselectivity of the HWE reaction is not inherent to the phosphonate alone but is influenced by a combination of factors. These include the structure of the phosphonate and the carbonyl compound, the reaction conditions such as the base, solvent, and temperature, and the presence of any additives. numberanalytics.comresearchgate.net

The classical HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. nih.govwikipedia.org This preference is attributed to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, allowing for equilibration to the more stable anti-intermediate, which then proceeds to the (E)-alkene. wikipedia.org

Key factors that influence the E/Z ratio include:

Structure of the Phosphonate: The steric bulk of the phosphonate ester groups can influence stereoselectivity. While diethyl esters are common, bulkier esters can enhance (E)-selectivity. numberanalytics.comalfa-chemistry.com Conversely, modifications to the electronic properties of the phosphonate, such as the introduction of electron-withdrawing groups, can dramatically shift the selectivity towards the (Z)-isomer, as seen in the Still-Gennari modification. nih.govwikipedia.org

Structure of the Carbonyl Compound: The steric bulk of the aldehyde or ketone reactant plays a role. Increasing the steric hindrance of the aldehyde generally leads to higher (E)-selectivity. wikipedia.org Aromatic aldehydes, for instance, almost exclusively yield (E)-alkenes in standard HWE reactions. wikipedia.org

Reaction Base and Cation: The choice of base and its corresponding counterion is critical. Strong bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) are commonly used to deprotonate the phosphonate. numberanalytics.com The nature of the metal cation (e.g., Li+, Na+, K+) can influence the aggregation and reactivity of the phosphonate anion, thereby affecting stereoselectivity. wikipedia.org For instance, lithium salts have been shown to favor (E)-alkene formation. wikipedia.org

Solvent: The polarity of the solvent can impact the solubility and dissociation of the intermediates and, consequently, the stereochemical outcome. numberanalytics.com Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed. numberanalytics.com

Temperature: Reaction temperature can have a significant effect. Higher temperatures often favor the thermodynamically controlled (E)-product by allowing for equilibration of intermediates. wikipedia.org Conversely, lower temperatures can sometimes be used to trap the kinetically favored product.

Table 1: General Factors Influencing Stereoselectivity in HWE Reactions

FactorInfluence on Stereoselectivity
Phosphonate Structure Bulky ester groups generally favor (E)-isomers. Electron-withdrawing groups on the phosphonate favor (Z)-isomers (Still-Gennari conditions). nih.govnumberanalytics.comalfa-chemistry.com
Carbonyl Structure Increased steric bulk of the aldehyde typically enhances (E)-selectivity. Aromatic aldehydes strongly favor (E)-alkenes. wikipedia.org
Base/Cation The choice of base (e.g., NaH, KHMDS) and counterion (Li+, Na+, K+) can alter the reaction pathway and stereochemical outcome. Lithium salts tend to favor (E)-alkenes. numberanalytics.comwikipedia.org
Solvent Polar aprotic solvents like THF or DMF are commonly used and can influence the reaction course. numberanalytics.com
Temperature Higher temperatures often lead to higher (E)-selectivity due to thermodynamic control. wikipedia.org
Strategies for Stereodivergent and Highly Stereoselective Olefination

Achieving high stereoselectivity, whether for the E or Z isomer, often requires moving beyond standard HWE conditions. Several strategies have been developed to either produce a single isomer with high fidelity or to selectively generate either the E or Z isomer from the same starting materials, a concept known as stereodivergent synthesis.

A primary strategy for achieving high (Z)-selectivity is the Still-Gennari olefination . This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with strongly dissociating bases like KHMDS and a crown ether (e.g., 18-crown-6) in a solvent like THF. nih.govnumberanalytics.comwikipedia.org The electron-withdrawing groups are thought to accelerate the elimination from the syn-intermediate, leading to the kinetic (Z)-product. nrochemistry.com While highly effective, the success of this method can be substrate-dependent. nih.gov

For achieving high (E)-selectivity, conditions that promote thermodynamic equilibrium are favored. This often involves using standard diethyl phosphonate esters, a base like sodium hydride, and allowing the reaction to proceed at room temperature or with gentle heating. wikipedia.org

Table 2: Strategies for Stereoselective Olefination

StrategyReagents and ConditionsPredominant Isomer
Standard HWE Diethyl phosphonate, NaH, THF(E)-alkene (thermodynamic product) wikipedia.org
Still-Gennari Olefination Bis(2,2,2-trifluoroethyl)phosphonate, KHMDS, 18-crown-6, THF(Z)-alkene (kinetic product) nih.govnumberanalytics.comwikipedia.org
Ando Modification Bis(aryl)phosphonates(Z)-alkene conicet.gov.ar
Masamune-Roush Conditions LiCl, DBU or another amine base(E)-alkene, suitable for base-sensitive substrates nrochemistry.com

Substrate Scope and Limitations in HWE Olefinations involving this compound

The Horner-Wadsworth-Emmons reaction is known for its broad substrate scope. The phosphonate carbanions generated are generally more nucleophilic than the corresponding ylides in the Wittig reaction, allowing them to react efficiently with a wide range of aldehydes and even ketones. nrochemistry.comalfa-chemistry.com This includes aliphatic, aromatic, and α,β-unsaturated aldehydes. nih.gov

However, certain limitations exist. While the HWE reaction is effective with many ketones, highly hindered ketones may react sluggishly or not at all. nrochemistry.com The stereoselectivity in reactions with ketones is often lower than with aldehydes. wikipedia.org

For substrates that are sensitive to strongly basic conditions (e.g., those prone to enolization or other side reactions), the use of strong bases like NaH can be problematic. In such cases, milder conditions, such as the Masamune-Roush protocol using lithium chloride and a weaker amine base like DBU, can be employed. nrochemistry.com

Specialized Variations of the HWE Reaction Applicable to this compound Derivatives

To further expand the utility of the HWE reaction, several specialized variations have been developed. These can be applied to derivatives of this compound, where the core structure is modified to include other functional groups.

Weinreb Amide-Type Phosphonoenolate Reactions

A significant variation involves the use of phosphonate reagents containing a Weinreb amide moiety. The Weinreb amide (N-methoxy-N-methylamide) is a valuable functional group in organic synthesis because it can be converted to ketones by reaction with organometallic reagents without the common problem of over-addition. wikipedia.org

Recently, an (E)-selective HWE reaction utilizing a Weinreb amide-type phosphonate has been developed. nih.govorganic-chemistry.org This reaction proceeds through a magnesium phosphonoenolate, which has been found to be isolable and stable. nih.govchemrxiv.org This methodology allows for the synthesis of α,β-unsaturated Weinreb amides, which are versatile synthetic intermediates. nih.gov The reaction conditions, including the choice of Grignard reagent for deprotonation (e.g., iPrMgCl), have been optimized to achieve high (E)-selectivity. organic-chemistry.orgnih.gov

Phospha-Wittig-Horner Analogs and Related Phosphorus Olefination Transformations

The fundamental concept of the HWE reaction has been extended to create phosphorus analogs, leading to the formation of phosphaalkenes (compounds with a P=C double bond). The "phospha-Wittig-Horner" reaction utilizes phosphanylphosphonates to convert carbonyl compounds into phosphaalkenes. rsc.org The mechanism of this transformation is believed to be distinct from the classical HWE reaction. researchgate.netnih.gov

These phosphorus olefination reactions represent a broader class of transformations where phosphorus-stabilized carbanions are used to form double bonds. nih.govresearchgate.net This family of reactions, including the Wittig, Horner-Wittig, and Evans-Akiba reactions, provides a powerful toolkit for stereoselective alkene synthesis, each with its own advantages and limitations. nih.gov

Nucleophilic Substitution Reactions of the Bromine Atom in this compound

The bromine atom on the phenyl ring of this compound is susceptible to nucleophilic substitution, primarily through pathways that involve organometallic intermediates. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

Halogen-lithium exchange is a powerful and widely used method for converting aryl halides into highly reactive organolithium species. wikipedia.org This reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent to prevent side reactions. byu.edu For this compound, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), results in the rapid exchange of the bromine atom for a lithium atom. wikipedia.orgbyu.edu The rate of exchange generally follows the trend I > Br > Cl, making aryl bromides excellent substrates for this transformation. wikipedia.org

The mechanism is believed to involve the formation of an intermediate "ate-complex," which then proceeds to the lithiated product. harvard.edu The resulting aryllithium intermediate, Diethyl 2-lithiobenzylphosphonate, is a potent nucleophile and carbanion. byu.edu This intermediate is generally not isolated but is instead trapped in situ by the addition of an electrophile. nih.gov The choice of electrophile determines the final product, allowing for the introduction of a wide variety of functional groups at the 2-position of the benzylphosphonate scaffold. mdpi.comresearchgate.net

The versatility of this method is showcased by the range of electrophiles that can be employed. For instance, quenching the lithiated intermediate with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively, while reaction with silyl (B83357) halides introduces a silyl group.

Table 1: Examples of Electrophilic Quenching of Lithiated Diethyl 2-benzylphosphonate

ElectrophileReagent ExampleResulting Functional Group
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid
AldehydeAcetaldehydeSecondary Alcohol
KetoneAcetoneTertiary Alcohol
Silyl HalideTrimethylsilyl (B98337) chloride (TMSCl)Silyl Group
Alkyl HalideMethyl IodideMethyl Group

This two-step sequence of halogen-lithium exchange followed by electrophilic quenching provides a reliable and flexible route for the regioselective functionalization of the aromatic ring.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wiley.comnottingham.ac.uk In these reactions, this compound can act as the electrophilic partner, coupling with various organometallic nucleophiles.

Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester. organic-chemistry.orgyonedalabs.com The reaction is valued for its high functional group tolerance and the low toxicity of its boron-containing byproducts. nih.gov In a typical Suzuki reaction, this compound (the electrophile) would react with an aryl or vinyl boronic acid (the nucleophile) in the presence of a palladium catalyst and a base. yonedalabs.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromobenzylphosphonate to form a palladium(II) intermediate.

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

This methodology has been successfully applied to the coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates, demonstrating its utility for creating methylene-linked biaryl systems. nih.gov A study has also highlighted a complementary approach where a phosphonate-substituted arylboronate ester serves as the nucleophilic partner, showcasing the synthetic flexibility of these building blocks. ncl.ac.uk

Table 2: Representative Suzuki Coupling Reactions with this compound

Nucleophilic Partner (Organoboron Reagent)Catalyst/Base SystemExpected Product
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Diethyl 2-phenylbenzylphosphonate
4-Methoxyphenylboronic acidPdCl₂(dppf) / K₂CO₃Diethyl 2-(4-methoxyphenyl)benzylphosphonate
Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃ / SPhos / K₃PO₄Diethyl 2-vinylbenzylphosphonate

Kumada Coupling

The Kumada coupling utilizes a palladium or nickel catalyst to couple an organohalide with a Grignard reagent (organomagnesium halide). organic-chemistry.org It was one of the first cross-coupling reactions to be developed and is often favored for its economic efficiency, particularly in the synthesis of biaryls. organic-chemistry.org In this reaction, this compound would react with a suitable Grignard reagent, such as an aryl or alkyl magnesium bromide.

The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the metal center (e.g., Ni(0)), followed by transmetalation with the Grignard reagent and subsequent reductive elimination. rhhz.net While highly effective, the utility of the Kumada coupling can be limited by the high reactivity of Grignard reagents, which may not tolerate certain functional groups. organic-chemistry.org

Table 3: Representative Kumada Coupling Reactions with this compound

Nucleophilic Partner (Grignard Reagent)CatalystExpected Product
Phenylmagnesium bromideNiCl₂(dppe)Diethyl 2-phenylbenzylphosphonate
Methylmagnesium chloridePd(PPh₃)₄Diethyl 2-methylbenzylphosphonate
Isopropylmagnesium chlorideNiCl₂(dppp)Diethyl 2-isopropylbenzylphosphonate

Rearrangement Pathways and Mechanistic Insights

Rearrangement reactions are important mechanistic pathways that can occur during the synthesis of organophosphorus compounds or in subsequent transformations of related intermediates.

The Phospha-Brook rearrangement is an intramolecular migration of a phosphorus-containing group from a carbon atom to an adjacent oxygen atom. organic-chemistry.org This rearrangement is particularly relevant to α-hydroxyphosphonates, which are common intermediates in the synthesis of phosphonates. mdpi.com The synthesis of this compound could proceed via a Pudovik reaction between 2-bromobenzaldehyde (B122850) and diethyl phosphite (B83602), which would generate the intermediate Diethyl (2-bromophenyl)(hydroxy)methylphosphonate.

This α-hydroxyphosphonate intermediate is susceptible to the Phospha-Brook rearrangement under basic conditions. researchgate.net The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by a nucleophilic attack of the oxygen anion on the adjacent phosphorus atom, leading to the formation of a pentacoordinate phosphorus intermediate. mdpi.com Subsequent cleavage of the carbon-phosphorus bond results in a carbanion and a phosphate ester. This rearrangement effectively reverses the polarity of the carbonyl group from which the intermediate was derived. mdpi.com Mechanistic studies have shown that this rearrangement can be a key step in cascade reactions, for example, in a palladium-catalyzed process involving o-bromobenzaldehyde and diethyl phosphite to form a phosphoryl intermediate. mdpi.com While often an undesired side reaction, the Phospha-Brook rearrangement can also be harnessed for constructive synthesis. researchgate.netnih.gov

A related and well-documented transformation of α-hydroxyphosphonates is the base-catalyzed rearrangement to form phosphate esters, often referred to as the phosphonate-phosphate rearrangement. nih.gov This reaction is mechanistically distinct from the Phospha-Brook rearrangement and is particularly favored for α-hydroxyphosphonates that possess electron-withdrawing groups on the α-carbon. nih.gov

The first reported instance of this rearrangement was the conversion of the insecticide trichlorfon (B7771407) into dichlorvos (B1670471) upon treatment with a base. nih.gov The mechanism involves the deprotonation of the hydroxyl group, followed by the migration of the phosphonyl group to the oxygen atom, forming a pentacoordinate intermediate. This intermediate then rearranges to the thermodynamically more stable phosphate. nih.govrsc.org

Studies on the stereochemical course of this reaction have shown that it proceeds with retention of the configuration at the phosphorus atom. nih.gov For an intermediate like Diethyl (2-bromophenyl)(hydroxy)methylphosphonate, the electron-withdrawing nature of the 2-bromophenyl group could facilitate this rearrangement under basic conditions, potentially leading to the formation of Diethyl 2-bromobenzyl phosphate as a byproduct during synthesis or subsequent reactions.

Derivatization and Synthetic Applications of Diethyl 2 Bromobenzylphosphonate

Transformation into Advanced Phosphonate (B1237965) Derivatives

The presence of the bromine atom on the benzyl (B1604629) group of Diethyl 2-bromobenzylphosphonate makes it an excellent substrate for nucleophilic substitution reactions, enabling its conversion into a diverse array of functionalized phosphonate derivatives.

Synthesis of Phosphine (B1218219) Oxide-Phosphonate Hybrid Structures

While direct conversion of this compound to a phosphine oxide-phosphonate hybrid is not extensively documented, the synthesis of such structures can be envisaged through multi-step reaction sequences. A plausible route involves the initial reaction of a secondary phosphine oxide, such as diphenylphosphine (B32561) oxide, with a suitable reagent to generate a phosphinite intermediate. This intermediate could then react with this compound.

Alternatively, a more general approach to phosphine oxides involves the reaction of Grignard reagents with chlorophosphonium salts, which represents an inverse reactivity approach at the phosphorus center. Another method includes the air oxidation of phosphines on activated carbon surfaces, which quantitatively yields phosphine oxides. youtube.com While not directly applied to this compound, these methods highlight potential synthetic strategies.

Preparation of α-Aminophosphonates via Nucleophilic Substitution Reactions

The synthesis of α-aminophosphonates is a significant area of research due to their biological activities. The bromine atom in this compound is susceptible to nucleophilic displacement by amines, providing a direct route to α-aminophosphonates. The reaction typically proceeds by treating the phosphonate with an amine, where the nitrogen atom acts as the nucleophile, displacing the bromide. nrochemistry.com

A common method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). numberanalytics.com While not a direct derivatization of this compound, it is a key method for creating the α-aminophosphonate scaffold. Another approach is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine. numberanalytics.com

The direct substitution of the bromine in this compound with an amino group or its equivalent offers a more direct pathway. For instance, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding α-aminophosphonates. The reaction conditions, such as solvent and temperature, can be optimized to improve yields and minimize side reactions. A related synthesis involves the reaction of diethyl 2-bromoethylphosphonate with dialkylamines to produce diethyl 2-dialkylaminoethylphosphonates. wikipedia.org

Amine NucleophileProductReaction Type
AmmoniaDiethyl 2-aminobenzylphosphonateNucleophilic Substitution
Primary Amine (e.g., Methylamine)Diethyl 2-(methylamino)benzylphosphonateNucleophilic Substitution
Secondary Amine (e.g., Dimethylamine)Diethyl 2-(dimethylamino)benzylphosphonateNucleophilic Substitution

Conversion to Ketophosphonates and Other Carbonyl-Containing Phosphonate Derivatives

The transformation of this compound into ketophosphonates can be achieved through various synthetic routes. One potential method involves the oxidation of the benzylic carbon. However, a more common and versatile approach is the reaction of the corresponding phosphonate carbanion with an acylating agent.

For example, this compound can first be deprotonated at the benzylic position using a strong base like sodium hydride or n-butyllithium to form a stabilized carbanion. This carbanion can then react with an acyl chloride or an ester to introduce the keto functionality.

Another relevant synthesis is the preparation of diethyl (1-diazo-2-oxopropyl)phosphonate, which is a versatile building block. This is synthesized from diethyl (2-oxopropyl)phosphonate, highlighting a pathway to carbonyl-containing phosphonates. youtube.com

ReagentIntermediateProduct
1. Strong Base (e.g., NaH) 2. Acyl Chloride (RCOCl)Phosphonate CarbanionDiethyl 2-keto-2-R-benzylphosphonate
Oxidation Agent (e.g., KMnO4)-2-(Diethoxyphosphoryl)benzoic acid

Application in the Construction of Carbon-Carbon Double Bonds

This compound is a valuable precursor for reagents used in olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, which is a cornerstone for the stereoselective synthesis of alkenes.

Stereoselective Synthesis of Complex Olefins and Polyenes

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, leading to the formation of an alkene. researchgate.net The reaction generally favors the formation of (E)-alkenes due to thermodynamic control, where the transition state leading to the trans-olefin is lower in energy. numberanalytics.com

To employ this compound in an HWE reaction, it is first necessary to form the corresponding phosphonate ylide. This is typically achieved by deprotonation of the carbon adjacent to the phosphorus atom using a strong base. However, the presence of the bromo substituent on the aromatic ring can influence the reactivity and stability of the ylide.

The general HWE reaction proceeds as follows:

Deprotonation of the phosphonate to form the phosphonate carbanion.

Nucleophilic addition of the carbanion to an aldehyde or ketone.

Formation of an oxaphosphetane intermediate.

Elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct. researchgate.net

The stereoselectivity of the HWE reaction can be influenced by several factors, including the structure of the phosphonate and the aldehyde, the base used, and the reaction temperature. researchgate.net For the synthesis of complex polyenes, iterative HWE reactions can be employed.

Aldehyde/Ketone ReactantAlkene ProductStereoselectivity
Benzaldehyde(E)-Stilbene derivativeHigh E-selectivity
Cyclohexanone2-BenzylidenecyclohexaneModerate selectivity
Acetaldehyde1-(2-Bromophenyl)prop-1-eneGood E-selectivity

Formation of Conjugated Systems (e.g., Oligovinylphenylenes)

The synthesis of conjugated systems like oligovinylphenylenes can be achieved using palladium-catalyzed cross-coupling reactions. While direct application of this compound in a Heck-type reaction to form such systems is not the most common route, derivatives of this compound can be utilized effectively.

For instance, the bromine atom on the benzene (B151609) ring allows for participation in Suzuki or Stille coupling reactions to build up the oligophenylene backbone. The phosphonate functionality can then be used in a subsequent Horner-Wadsworth-Emmons reaction to introduce the vinylene linkages.

A more direct approach would involve a Heck reaction between an aryl halide and a vinylphosphonate. The synthesis of diethyl 2-(aryl)vinylphosphonates via the Heck reaction has been reported, demonstrating the feasibility of palladium-catalyzed C-P bond formation in constructing such conjugated systems. By analogy, this compound could potentially undergo a Heck-type coupling with a vinylarene to extend the conjugated system, although this would require careful optimization of reaction conditions to favor the desired coupling over other potential side reactions.

Coupling PartnerCatalyst SystemProduct
StyrenePd(OAc)₂ / PPh₃Diethyl 2-(2-styryl)benzylphosphonate
Phenylboronic acidPd(PPh₃)₄Diethyl 2-biphenyl-2'-ylmethylphosphonate
VinyltributylstannanePd(PPh₃)₄Diethyl 2-(2-vinylphenyl)methylphosphonate

Precursor for Advanced Chemical Biology Probes and Functionally Analogous Compounds

The phosphonate group is a key feature that enables the use of this compound as a scaffold for compounds with significant biological applications, particularly as mimics of naturally occurring phosphates.

Substrate phosphorylation is a fundamental mechanism for regulating cellular functions, making the proteins that recognize phosphate groups, such as kinases and phosphatases, major drug targets. researchgate.netrsc.org However, phosphate esters are susceptible to enzymatic cleavage and are often highly charged, limiting their therapeutic potential. A common strategy in medicinal chemistry is to replace the labile P-O-C linkage of a phosphate ester with a stable, non-hydrolyzable P-C bond, creating a phosphonate bioisostere. researchgate.netrsc.org

Key design principles for phosphate bioisosteres include:

Metabolic Stability: The P-C bond is resistant to hydrolysis by phosphatases and general chemical degradation, increasing the in vivo lifetime of the molecule. researchgate.net

Structural and Electronic Mimicry: Phosphonates adopt a similar tetrahedral geometry to phosphates. However, their acidity differs; the second pKa of a simple phosphonic acid is around 7.6, compared to ~6.4 for a phosphoric acid monoester. rsc.org This difference in protonation state at physiological pH can be a critical factor in biological recognition.

Introduction of Additional Functionality: Halogenation of the α-carbon (the carbon attached to the phosphorus) can modulate the electronic properties of the phosphonate. For example, α-bromination lowers the pKa, making the phosphonate a better electronic mimic of a phosphate group. rsc.orgrsc.org

This compound is an example of a benzylic α-bromophosphonate (BBP), a class of compounds that has been exploited as bioisosteres of phosphotyrosine residues. rsc.orgrsc.org These molecules can serve as valuable chemical probes and potential inhibitors for enzymes like protein tyrosine phosphatases (PTPs). rsc.org The α-bromo substituent can act as a reactive handle, allowing the molecule to function as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue, such as cysteine, in an enzyme's active site. rsc.org

The synthesis of the parent benzylphosphonate is typically achieved via the Michaelis-Arbuzov reaction, where a benzyl halide is reacted with a trialkyl phosphite. wikipedia.orgresearchgate.netorganic-chemistry.orgjk-sci.com Subsequent bromination at the benzylic position, often using N-bromosuccinimide (NBS) or deprotonation followed by quenching with an electrophilic bromine source, yields the BBP. researchgate.net

Starting with this compound, various bioisosteric scaffolds can be synthesized through derivatization at several key positions.

Modification Site Reaction Type Potential Reagents Purpose / Resulting Scaffold Reference(s)
α-Bromo groupNucleophilic SubstitutionThiols (e.g., Cysteine), AminesCovalent attachment to enzyme active sites; irreversible inhibitors. rsc.org
Aryl Ring (at Br position)Cross-Coupling (e.g., Suzuki, Sonogashira)Boronic acids, AlkynesIntroduction of diverse substituents to modulate binding affinity and selectivity.---
Phosphonate EsterHydrolysisStrong acid (e.g., HBr, HCl)Conversion to the phosphonic acid, the active, charged form of the bioisostere. researchgate.net
Aryl Ring (other positions)Electrophilic Aromatic SubstitutionNitrating agents, HalogensFurther functionalization to fine-tune steric and electronic properties.---

These synthetic routes allow for the systematic modification of the this compound scaffold, enabling the development of tailored chemical probes to study phosphate-recognizing proteins and to design potential therapeutic agents that target signaling pathways implicated in diseases like cancer and diabetes. researchgate.netrsc.org

Analytical and Spectroscopic Characterization of Diethyl 2 Bromobenzylphosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For Diethyl 2-bromobenzylphosphonate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals and offers insights into the connectivity and spatial arrangement of the atoms.

High-Resolution 1H, 13C, and 31P NMR Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical diethyl benzylphosphonate derivative displays characteristic signals for the ethyl groups and the benzyl (B1604629) moiety. The ethoxy protons appear as a triplet for the methyl group (CH₃) around δ 1.2-1.3 ppm and a quartet for the methylene (B1212753) group (OCH₂) at approximately δ 4.0-4.1 ppm, with a typical coupling constant of ~7 Hz. The benzylic methylene protons (Ar-CH₂-P) are observed as a doublet due to coupling with the phosphorus nucleus (²J(H,P) ≈ 21-22 Hz) in the region of δ 3.1-3.2 ppm. The aromatic protons of the 2-bromobenzyl group are expected to appear in the aromatic region (δ 7.1-7.6 ppm) as a complex multiplet pattern due to the influence of the bromine substituent and the phosphonate (B1237965) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For a diethyl benzylphosphonate derivative, the ethyl carbons typically resonate at around δ 16.5 ppm (CH₃, with a small P-C coupling, ³J(C,P)) and δ 62.0 ppm (OCH₂, with a larger P-C coupling, ²J(C,P)). The benzylic carbon (Ar-CH₂-P) shows a characteristic large one-bond coupling to the phosphorus atom (¹J(C,P) ≈ 138-140 Hz) and appears around δ 33-34 ppm. The aromatic carbons of the 2-bromobenzyl group would exhibit distinct chemical shifts, with the carbon bearing the bromine atom (C-Br) expected to be in the range of δ 120-125 ppm. The other aromatic carbons would appear between δ 127 and 135 ppm, with their chemical shifts influenced by the positions of the bromine and phosphonate substituents.

³¹P NMR Spectroscopy: ³¹P NMR is a crucial technique for the characterization of organophosphorus compounds. For diethyl benzylphosphonate derivatives, a single resonance is typically observed in the proton-decoupled ³¹P NMR spectrum. For Diethyl benzylphosphonate, the chemical shift is around δ 26.4 ppm. rsc.org The presence of a bromine atom on the benzyl ring is expected to have a minor effect on the ³¹P chemical shift, likely remaining within the δ 25-30 ppm range.

Table 1: Representative NMR Data for Diethyl Benzylphosphonate Derivatives

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)
Diethyl benzylphosphonate1.26 (t, 6H), 3.12 (d, 2H), 4.05 (m, 4H), 7.23-7.35 (m, 5H)16.5 (d), 33.9 (d), 62.3 (d), 127.0 (d), 128.7 (d), 129.9 (d), 131.8 (d)26.4
Diethyl (4-methylbenzyl)phosphonate1.24 (t, 6H), 2.32 (s, 3H), 3.11 (d, 2H), 4.01 (m, 4H), 7.09-7.20 (m, 4H)16.5 (d), 21.2, 33.4 (d), 62.1 (d), 128.5 (d), 129.3 (d), 129.7 (d), 136.5 (d)26.7
Diethyl (4-methoxybenzyl)phosphonate1.24 (t, 6H), 3.08 (d, 2H), 3.79 (s, 3H), 4.03 (m, 4H), 6.84 (m, 2H), 7.21 (m, 2H)16.5 (d), 32.9 (d), 55.3, 62.2 (d), 114.1 (d), 123.5 (d), 130.8 (d), 158.7 (d)26.8

Data sourced from a study on the synthesis of benzylphosphonates. rsc.org

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

While 1D NMR provides essential data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex structures like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would confirm the connectivity within the ethyl groups (correlation between the CH₃ triplet and the OCH₂ quartet) and establish the through-bond proximity of protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the benzylic CH₂ doublet in the ¹H spectrum would correlate with the benzylic carbon signal in the ¹³C spectrum.

Although specific 2D NMR data for this compound is not available in the reviewed literature, the application of these standard techniques is a routine part of the characterization of novel organic compounds.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination in Solid State

X-ray crystallography provides the most definitive proof of molecular structure in the solid state, offering precise bond lengths, bond angles, and conformational information. For chiral molecules, it can determine the absolute and relative stereochemistry.

While this compound itself is not chiral, derivatives of benzylphosphonates can be. In such cases, X-ray crystallography would be the ultimate method for stereochemical assignment. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database. However, the crystal structures of related phosphonate compounds have been determined, providing insights into the expected solid-state conformation. Typically, the P=O and C-P bonds adopt a staggered conformation relative to the adjacent C-C bonds. The geometry around the phosphorus atom is tetrahedral.

Advanced Chromatographic and Mass Spectrometric Methods for Reaction Monitoring and Product Analysis

Chromatographic and mass spectrometric techniques are vital for monitoring the progress of the synthesis of this compound and for confirming the mass and purity of the final product.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for analyzing the purity of diethyl benzylphosphonate derivatives. For a compound like this compound, which is a liquid at room temperature, GC would be a suitable technique. sigmaaldrich.com A non-polar capillary column would likely be used, and the retention time would be characteristic of the compound. HPLC, particularly reverse-phase HPLC, can also be employed for purity analysis, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.com

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would be highly effective. The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of ethoxy groups, the benzyl group, and the bromine atom, providing further structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. For instance, the expected HRMS for Diethyl (4-methylbenzyl)phosphonate ([M+Na]⁺) is m/z 265.0964, with an experimental value of 265.0975. rsc.org

Computational Chemistry and Mechanistic Studies on Diethyl 2 Bromobenzylphosphonate

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction pathways. For a compound like Diethyl 2-bromobenzylphosphonate, DFT calculations would be instrumental in mapping out the energy landscape of its reactions, such as the Arbuzov reaction for its synthesis or the Horner-Wadsworth-Emmons reaction for its use in olefination.

A typical DFT study would involve optimizing the geometries of reactants, products, and any proposed intermediates and transition states. The B3LYP functional combined with a basis set like 6-31G(d,p) is a common starting point for such calculations on organic molecules containing phosphorus. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for different potential pathways, allowing researchers to predict the most likely reaction mechanism. For instance, in the synthesis of this compound via the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and 2-bromobenzyl bromide, DFT could clarify whether the reaction proceeds through a classic SN2 mechanism or involves other intermediates.

Theoretical Investigations of Reaction Intermediates and Transition State Structures

The elucidation of reaction mechanisms hinges on the characterization of transient species like reaction intermediates and transition states. For this compound, computational methods are essential for studying these short-lived structures.

Reaction Intermediates: In reactions involving this compound, such as its deprotonation to form a carbanion for a Horner-Wadsworth-Emmons reaction, DFT can be used to model the structure and stability of this intermediate. The calculations would reveal the charge distribution and the geometry of the carbanion, providing insights into its reactivity.

Transition State Structures: Transition state theory is a cornerstone of understanding reaction kinetics. Computational chemistry allows for the precise location of transition state structures on the potential energy surface. For a reaction involving this compound, frequency calculations are performed to confirm a transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in a hypothetical nucleophilic substitution at the benzylic carbon, the transition state would show the partial formation of the new bond and partial breaking of the carbon-bromine bond.

Prediction of Reactivity and Stereoselectivity in Phosphonate-Mediated Reactions

Computational chemistry offers predictive power in assessing the reactivity and stereoselectivity of chemical reactions.

Reactivity: The reactivity of this compound can be predicted by analyzing various computed parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, the electrophilicity of the benzylic carbon and the nucleophilicity of the phosphonate (B1237965) carbanion can be quantified and compared to other related compounds.

Stereoselectivity: In reactions where new stereocenters are formed, such as the addition of the phosphonate carbanion to a chiral aldehyde, DFT can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the preferred reaction pathway can be identified. The energy difference between these transition states can be used to estimate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The steric and electronic effects of the 2-bromo substituent would be a key focus of such a study, as it could influence the orientation of the reactants in the transition state.

Molecular Modeling of Compound-Substrate Interactions in Synthetic Contexts

Molecular modeling encompasses a range of computational techniques used to visualize and analyze the interactions between molecules. In the context of this compound, molecular modeling can provide valuable insights into how it interacts with other reactants, catalysts, or solvents.

By building a three-dimensional model of the reaction system, researchers can explore the steric and electronic factors that govern the interaction. For example, in a catalyzed reaction, molecular docking simulations could be used to predict the preferred binding mode of this compound to the catalyst's active site. These models can highlight key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the transition state and influence the reaction's outcome. This understanding is crucial for the rational design of new catalysts or for optimizing reaction conditions to improve yield and selectivity.

Emerging Methodologies and Future Research Directions

Sonochemical Activation in Phosphonate-Mediated Organic Reactions

Sonochemistry, the application of high-intensity ultrasound to chemical reactions, offers a potent method for process intensification. wikipedia.orgmdpi.comresearchgate.net The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. wikipedia.orgslideshare.net This collapse generates transient "hot spots" with extreme localized temperatures (up to 5000 K), pressures (>1000 atm), and cooling rates (>10¹¹ K/s), which can dramatically accelerate reaction rates, improve yields, and enable alternative reaction pathways. wikipedia.org

The application of sonochemistry to phosphonate (B1237965) synthesis has proven effective, offering green chemistry benefits such as reduced reaction times, energy savings, and often the ability to perform reactions under solvent-free conditions. mdpi.comresearchgate.netnih.gov For instance, the synthesis of α-amino phosphonates via the three-component coupling of aldehydes, amines, and diethyl phosphite (B83602) has been successfully achieved under ultrasound-assisted, solvent-free, and catalyst-free conditions, yielding good to excellent results. nih.gov

For Diethyl 2-bromobenzylphosphonate, sonochemical activation could be envisioned in several contexts:

Accelerated Synthesis: The classical Michaelis-Arbuzov reaction to synthesize benzylphosphonates from a benzyl (B1604629) halide and a trialkyl phosphite often requires elevated temperatures and long reaction times. Ultrasound irradiation could potentially lower the energy barrier for this reaction, allowing for faster conversion under milder conditions.

Enhanced Transformations: In subsequent reactions, such as the Horner-Wadsworth-Emmons olefination, the formation of the phosphonate carbanion using a base can be accelerated by sonication. The improved mass transfer and surface activation provided by ultrasound can facilitate the deprotonation step, leading to faster and more efficient C=C bond formation.

Improved Heterogeneous Reactions: For transformations involving solid-supported catalysts or reagents, sonication can continuously clean and activate the solid surfaces, preventing fouling and maintaining high catalytic activity throughout the reaction.

The table below compares a conventional thermal method with a potential sonochemical approach for a generic phosphonate synthesis, illustrating the typical advantages observed.

ParameterConventional Thermal MethodProposed Sonochemical Method
Energy Source Oil Bath / Heating MantleUltrasound Transducer (20-40 kHz)
Temperature 80-150 °CAmbient to 40 °C (bulk temp.)
Reaction Time 8-24 hours0.5-2 hours youtube.com
Solvent Often requires high-boiling solventsCan often be performed in greener solvents or solvent-free
Yield Moderate to GoodGood to Excellent nih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a paradigm shift from traditional batch processing. polimi.it This technology offers superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. polimi.itmdpi.com These advantages are particularly relevant for the industrial production of fine chemicals like this compound.

The synthesis of various phosphonates has been successfully translated to continuous flow systems. For example, hydroxymethyl phosphonates have been synthesized in high yield (>94%) and purity (>99%) using a microfluidic reactor, which overcomes the exothermicity and by-product formation common in batch synthesis. lew.ro Similarly, α-aminophosphonates have been prepared in a continuous flow microwave reactor via the Kabachnik-Fields condensation. researchgate.net

A continuous process for the synthesis of this compound could be designed based on established phosphonate-forming reactions:

Michaelis-Arbuzov Reaction: 2-Bromobenzyl bromide and triethyl phosphite could be separately pumped and mixed at a T-junction before entering a heated capillary or microreactor. The precise temperature control would minimize side reactions, and the product would be collected continuously.

Hirao Coupling: A stream containing 2-bromobenzyl bromide, diethyl phosphite, a palladium catalyst, and a base could be passed through a heated packed-bed reactor containing the immobilized catalyst, simplifying purification. wikipedia.org

The benefits of a flow approach over a traditional batch process for synthesizing this compound are summarized in the following table.

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Difficult, often requires re-optimizationSimple, by running the system for longer or "numbering-up" parallel reactors
Safety Poor control of exotherms in large volumesExcellent heat dissipation, small reaction volume minimizes risk
Process Control Limited, temperature/concentration gradientsPrecise control over residence time, temperature, and stoichiometry
Productivity Limited by reactor size and cycle timeHigh throughput, potential for automated, 24/7 operation mdpi.com
Purity By-products from hot spots and long reaction timesHigher purity due to minimized side reactions lew.ro

Development of Novel Catalytic Systems for this compound Transformations

The formation of the crucial carbon-phosphorus (C-P) bond is central to the synthesis of this compound and its analogs. While the Michaelis-Arbuzov reaction is a cornerstone, it is often limited to reactive halides. Modern catalysis offers milder and more versatile routes.

Palladium-Catalyzed Cross-Coupling: The Hirao coupling reaction provides a powerful method for C-P bond formation. Significant progress has been made in developing catalyst systems for coupling benzyl halides with H-phosphonate diesters. For instance, catalyst systems using Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands like Xantphos have been shown to be highly efficient for synthesizing a variety of benzylphosphonates under relatively mild conditions. researchgate.net These methods tolerate a wider range of functional groups compared to the high-temperature Arbuzov reaction.

Iron-Catalyzed Cross-Coupling: Iron, being abundant and less toxic than palladium, is an attractive alternative for catalysis. Recently, iron-catalyzed methods have been developed for the cross-coupling of sp³-hybridized carbon electrophiles, including benzyl halides, with various nucleophiles. chemrxiv.org Extending this methodology to phosphorus nucleophiles could lead to a more economical and sustainable synthesis of this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. This approach can be used to generate benzyl radicals from benzyl halides. acs.orgrsc.org A strategy for synthesizing phosphonates involves the photocatalytic generation of a carbon-centered radical from a benzyl halide, which then couples with a phosphorus-based nucleophile. rsc.org This approach avoids the need for pre-activated reagents and harsh conditions.

Catalytic SystemCatalyst/PrecursorLigand/AdditiveKey Advantages
Hirao Coupling Pd(OAc)₂ or Pd₂(dba)₃XantphosHigh efficiency, broad substrate scope for benzyl halides researchgate.net
Iron Catalysis Iron salts (e.g., FeCl₂)Various N- and P-based ligandsLow cost, low toxicity, sustainable chemrxiv.org
Photocatalysis Iridium or Ruthenium complexes, Organic DyesNone (light-driven)Extremely mild conditions, high functional group tolerance, novel reactivity acs.orgrsc.org

Integration of this compound in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. beilstein-journals.orgresearchgate.net MCRs are prized for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple building blocks. allfordrugs.comblogspot.com

Phosphonates are frequently used in MCRs, most notably in the Kabachnik-Fields reaction for the synthesis of α-amino phosphonates. beilstein-journals.orgresearchgate.net this compound, with its dual functionality, is an attractive candidate for integration into novel MCRs or tandem reaction sequences.

A potential MCR strategy could involve a tandem Horner-Wadsworth-Emmons (HWE) / Michael addition / cyclization sequence.

Initial HWE Reaction: this compound is deprotonated to form its corresponding ylide.

In-situ Trapping: This ylide reacts with an aldehyde-bearing Michael acceptor (e.g., a formyl-enone) in a three-component reaction mixture that also includes a nucleophile (e.g., a malonate derivative).

Tandem Sequence: The initial HWE reaction forms a diene, which then immediately undergoes a Michael addition with the nucleophile present in the pot. A subsequent intramolecular reaction could lead to a complex cyclic structure.

The bromine atom on the phenyl ring provides an additional handle for post-MCR modification, allowing for further diversification via cross-coupling reactions.

Component AComponent BComponent C (Reagent)Plausible MCR Product Scaffold
AldehydeAmineDiethyl Phosphite (Kabachnik-Fields)α-Amino phosphonate researchgate.net
2-AlkynylbenzaldehydeAmineDiethyl Phosphite (Kabachnik-Fields/Cyclization)1,2-Dihydroisoquinolin-1-ylphosphonate beilstein-journals.org
AldehydeAlkyl AcrylateDiethyl Malonate (MBH/Michael Addition)Highly functionalized hydroxyl compound nih.gov

By analogy, the aldehyde derived from this compound could participate in such reactions, leading to complex phosphonate-bearing heterocyclic systems. beilstein-journals.org

Expanding the Substrate Scope and Application Range in Complex Natural Product and Drug-like Molecule Synthesis

The phosphonate group is a key pharmacophore in medicinal chemistry, often serving as a stable bioisostere of a phosphate (B84403) group. wikipedia.orgnih.gov This has led to the development of important drugs, including the antiviral tenofovir (B777) and the antibiotic fosfomycin. nih.gov Phosphonate-containing natural products, while not widespread, represent unique biochemical scaffolds. nih.gov

This compound is a particularly valuable building block for synthesizing complex, drug-like molecules due to its orthogonal reactive sites:

The diethylphosphonate moiety is a precursor for the Horner-Wadsworth-Emmons reaction, enabling the stereoselective formation of carbon-carbon double bonds.

The bromine atom on the aromatic ring is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents.

This dual reactivity allows for its use in divergent synthetic strategies. For example, a complex aryl group can first be installed via a Suzuki coupling at the bromine position. The resulting elaborated benzylphosphonate can then be used in a subsequent HWE reaction to connect to another part of a target molecule. This strategy is highly valuable in the synthesis of libraries of compounds for drug discovery, where systematic structural variations are required. nih.gov The flow synthesis of natural products and medicinal chemistry building blocks has demonstrated the power of using functionalized reagents in multi-step sequences to rapidly build molecular complexity. mdpi.comdurham.ac.uk

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 2-bromobenzylphosphonate, and what experimental parameters influence yield?

this compound is synthesized via nucleophilic substitution or Mitsunobu reactions. Key parameters include:

  • Temperature : Reactions typically proceed at 80–120°C to ensure complete substitution of the bromine atom while avoiding decomposition .
  • Catalysts : Use of triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances reaction efficiency by neutralizing HBr byproducts .
  • Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes unreacted diethyl phosphite and byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Waste disposal : Collect halogenated waste separately and neutralize residual HBr with aqueous sodium bicarbonate before disposal .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or bromine elimination .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its bioactivity in anti-platelet aggregation studies?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the benzyl position increases electrophilicity, enhancing binding to platelet receptors .
  • Phosphonate ester optimization : Replacing diethyl groups with bulkier esters (e.g., isopropyl) improves metabolic stability without compromising activity .
  • Mechanistic validation : Use crystallographic studies (e.g., X-ray diffraction) to map interactions with geranylgeranyl diphosphate synthase, a key enzyme in platelet activation .

Q. What analytical techniques resolve contradictions in characterizing this compound derivatives?

  • NMR spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR distinguish regioisomers (e.g., 2-bromo vs. 4-bromo substitution) via coupling constants and chemical shifts .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and detects halogen loss during fragmentation .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for phosphonate-bearing chiral centers .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Docking simulations : Use AutoDock Vina to predict binding affinities to viral proteases or platelet aggregation targets .
  • DFT calculations : Analyze electron density maps to identify reactive sites for bromine substitution or phosphonate oxidation .
  • MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories to prioritize synthetic targets .

Methodological Considerations

Q. What strategies mitigate side reactions during phosphonate alkylation steps?

  • Controlled addition rates : Slow addition of 2-bromobenzyl bromide to diethyl phosphite minimizes HBr accumulation and dimerization .
  • In situ quenching : Add molecular sieves (3Å) to scavenge moisture, preventing hydrolysis of the phosphonate intermediate .
  • Low-temperature workup : Conduct reactions at 0–5°C to suppress elimination pathways .

Q. How do solvent polarity and pH influence the stability of this compound?

  • Hydrolysis prevention : Avoid aqueous or protic solvents (e.g., methanol) to prevent cleavage of the P-O bond. Use anhydrous dichloromethane or acetonitrile .
  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the phosphonate group .

Data Interpretation and Validation

Q. How should researchers address discrepancies in bioactivity data across this compound analogs?

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values and assess potency variability .
  • Statistical rigor : Apply ANOVA to compare anti-platelet activity across derivatives, ensuring p < 0.05 for significance .
  • Control experiments : Include clopidogrel as a positive control to validate assay sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.